molecular formula C6H5NOS2 B2631072 1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one CAS No. 68094-33-7

1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one

Cat. No.: B2631072
CAS No.: 68094-33-7
M. Wt: 171.23
InChI Key: MYBWQRMSEVRGFC-UHFFFAOYSA-N
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Description

1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one is a chemical compound with the CAS Number: 68094-33-7 . It has a molecular weight of 171.24 .


Molecular Structure Analysis

The molecular formula of this compound is C6H5NOS2 . The average mass is 171.240 Da and the monoisotopic mass is 170.981247 Da .


Physical and Chemical Properties Analysis

This compound has a melting point of 169-170°C .

Scientific Research Applications

  • Synthesis and Derivatives : T. Erker (1993) explored new synthetic pathways for tricyclic compounds derived from 1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one, leading to the creation of various derivatives like thieno[2,3-b]-1,2,4-triazolo[4,3-d]-1,4-thiazine and 1,2,4-oxadiazolo[4,3-d]thieno[2,3-b]-1,4-thiazine derivatives (Erker, 1993).

  • Facile Recyclization : R. M. Shaker et al. (2010) described an efficient method for synthesizing derivatives of this compound, which involves oxidation and base-catalyzed recyclization (Shaker et al., 2010).

  • Fused Heterocycles Synthesis : E. Ahmed (1995) conducted a study on converting substituted thieno[2,3-c]thiopyrans into various fused heterocyclic compounds, including derivatives of this compound (Ahmed, 1995).

  • Ketene Addition and Ring Enlargement : T. Erker (1994) explored the reaction of alkylthiothieno[2,3-b][1,4]thiazine derivatives with acetyl chlorides, leading to the formation of azeto[1,2-d]thieno[2,3-b][1,4]thiazine derivatives and subsequent ring enlargement to thieno[2,3-b][1,4]thiazocine derivatives (Erker, 1994).

  • Regio-Controlled Nucleophilic Attack : Brouillette et al. (2009) developed a synthesis method for 3-(2-thienyl)imidazolidine-2,4-dione and thieno[2,3-e][1,4]diazepine-2,5-dione analogues, showcasing regioselective reactions involving 1H-thieno[2,3-d][1,3]oxazine-2,4-dione (Brouillette et al., 2009).

  • Reactivity and Synthesis of New Heterocyclic Systems : Sirakanyan et al. (2015) investigated the reactivity of ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates, leading to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties (Sirakanyan et al., 2015).

Properties

IUPAC Name

1H-thieno[2,3-b][1,4]thiazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS2/c8-5-3-10-6-4(7-5)1-2-9-6/h1-2H,3H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBWQRMSEVRGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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